molecular formula C17H16N2S B2919724 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 286963-32-4

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole

Cat. No. B2919724
CAS RN: 286963-32-4
M. Wt: 280.39
InChI Key: LDDIOKFCBUHYHS-VMPITWQZSA-N
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Description

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that possesses unique properties, making it an attractive compound for scientific research.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Potential

Imidazole derivatives, including 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole, have shown significant promise in medicinal chemistry due to their versatile biological activities. For example, imidazole-based compounds have been extensively studied for their anticancer, antifungal, antibacterial, and anti-inflammatory properties. Compounds like novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids have demonstrated potent antimicrobial activities and have shown promise as anti-tubercular agents with minimal toxicity (Shruthi et al., 2016). These findings underscore the therapeutic potential of benzimidazole derivatives in treating infectious diseases.

Material Science and Electrocatalysis

In the realm of material science, benzimidazole derivatives have been identified as key components in the development of new materials with ferroelectric and antiferroelectric properties. A study by Horiuchi et al. (2012) highlighted that chains of amphoteric molecules like benzimidazoles can be electrically switchable through proton tautomerization, indicating their utility in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012). This discovery opens up new avenues for using benzimidazole derivatives in electronic applications.

Catalysis and Synthesis Applications

The catalytic properties of imidazole derivatives have also been explored, with studies showing their effectiveness in esterification reactions and as bifunctional electrocatalysts. For instance, the electrosynthesis of an imidazole derivative has been reported for its application as a bifunctional electrocatalyst, demonstrating its utility in the oxidation of ascorbic acid and adrenaline, indicating its potential in electrochemical sensors and devices (Nasirizadeh et al., 2013).

The comprehensive review by Zhang et al. (2014) on imidazole-based medicinal chemistry further illustrates the broad spectrum of biological activities exhibited by imidazole derivatives, highlighting their significant potential in developing new medicinal drugs and diagnostic agents (Zhang et al., 2014). This review emphasizes the importance of structural modification and design in enhancing the therapeutic efficacy of imidazole compounds.

properties

IUPAC Name

6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-9-10-15-16(12-13)19-17(18-15)20-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIOKFCBUHYHS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole

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